molecular formula C12H23NO3S B2955176 N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide CAS No. 2320515-17-9

N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide

Cat. No.: B2955176
CAS No.: 2320515-17-9
M. Wt: 261.38
InChI Key: PPMGYYMZKDSXQN-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methylsulfanyl group, and an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to form intermediate products, which are then further reacted under specific conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly suitable for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the intermediates can be reduced to amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the case of its use in cardiotonic drugs, the compound interacts with cardiac muscle cells to enhance their contractility. This is achieved through the modulation of calcium ion channels and signaling pathways involved in muscle contraction .

Comparison with Similar Compounds

Uniqueness: N-[2-methoxy-4-(methylsulfanyl)butyl]oxane-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-15-11(5-8-17-2)9-13-12(14)10-3-6-16-7-4-10/h10-11H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMGYYMZKDSXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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